N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide
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Overview
Description
N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, followed by the introduction of the formyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific electrophile used.
Scientific Research Applications
N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The formyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3-formyl-5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
- N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NO2S |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21NO2S/c1-14(2,3)16-13(18)12-10(8-17)9-6-15(4,5)7-11(9)19-12/h8H,6-7H2,1-5H3,(H,16,18) |
InChI Key |
HECCQKJIPVEBRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1)SC(=C2C=O)C(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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